3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane

Physicochemical Properties Lipophilicity Lead Optimization

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane (CAS 1503594-82-8) is a differentiated building block offering quantifiably higher LogP (0.39) vs. more polar spiroamines, plus elevated PSA (30 Ų) for enhanced solubility. Its rigid, fully saturated [5.5]-framework (Fsp3 1.0) and gem-dimethyl group pre-organize conformations to improve potency and selectivity. Choose for precise lipophilic tuning and CNS optimization.

Molecular Formula C10H19NO2
Molecular Weight 185.267
CAS No. 1503594-82-8
Cat. No. B2599670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane
CAS1503594-82-8
Molecular FormulaC10H19NO2
Molecular Weight185.267
Structural Identifiers
SMILESCC1(OCC2(CCNCC2)CO1)C
InChIInChI=1S/C10H19NO2/c1-9(2)12-7-10(8-13-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3
InChIKeyLRHOCWVFJMXXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane: Physicochemical Profile & Procurement-Ready Properties


3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane (CAS 1503594-82-8) is a spirocyclic amine building block featuring a rigid, fully saturated [5.5]-spiro framework incorporating two oxygen atoms in a 2,4-dioxa configuration and a secondary amine [1]. It is commercially available as a powder of 95% purity with a molecular weight of 185 Da . Key calculated physicochemical descriptors include a low LogP of 0.39 and a Polar Surface Area (PSA) of 30 Ų [1].

Beyond the Scaffold: Why Not All 2,4-Dioxa-9-azaspiro[5.5]undecanes Are Interchangeable


Substitution with structurally related azaspiro compounds—even those sharing the core 2,4-dioxa-9-azaspiro[5.5]undecane framework—is not a straightforward exchange due to quantifiable differences in physicochemical properties that directly influence downstream pharmacokinetic behavior and synthetic tractability. The presence and position of substituents, particularly the gem-dimethyl group, create a unique property profile that impacts lipophilicity, solubility, and molecular rigidity, which in turn affects critical ADME parameters and amenability to chemical elaboration [1][2]. These differences are not merely theoretical; they translate into measurable divergences in LogP, PSA, and Fraction sp3 (Fsp3) values, as detailed in the quantitative evidence below.

Quantified Differentiation: Head-to-Head Property Analysis for 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane


Enhanced Lipophilicity vs. Lower Molecular Weight 2-Oxa-6-azaspiro[3.3]heptane

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane exhibits a significantly higher LogP (0.39) compared to the smaller spirocyclic amine 2-Oxa-6-azaspiro[3.3]heptane, which has a LogP of -0.30 to -0.55 [1]. This difference in lipophilicity is critical for optimizing membrane permeability and distribution. The target compound's LogP value lies in a more favorable range for balancing solubility and permeability, a key objective in drug discovery [2].

Physicochemical Properties Lipophilicity Lead Optimization

Increased Polar Surface Area (PSA) vs. Simple Piperidine

The target compound possesses a Polar Surface Area (PSA) of 30 Ų, which is 18 Ų higher than the PSA of piperidine (12 Ų) [1][2]. PSA is a key descriptor for predicting oral absorption and blood-brain barrier penetration. The increased PSA of the spirocyclic compound is attributable to the additional oxygen atoms in the 2,4-dioxa rings, potentially improving aqueous solubility and reducing passive CNS penetration compared to a simpler amine scaffold [3].

Physicochemical Properties Oral Bioavailability CNS Drug Design

Complete Saturation (Fsp3 = 1.0) vs. Partially Unsaturated 1-Oxa-9-azaspiro[5.5]undecane

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane achieves a maximum Fraction sp3 (Fsp3) value of 1.0, indicating a fully saturated carbon framework [1]. This is in contrast to the structurally similar 1-oxa-9-azaspiro[5.5]undecane, which has a lower degree of saturation [2]. A high Fsp3 is correlated with improved clinical success rates, as it is associated with more favorable physicochemical properties and a higher probability of escaping flat, aromatic compound space [3].

Physicochemical Properties Molecular Complexity 3D Topology

Zero Rotatable Bonds: Enhanced Conformational Rigidity vs. 1-Oxa-9-azaspiro[5.5]undecane

3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane exhibits zero rotatable bonds, a feature that locks its three-dimensional geometry and reduces entropic penalties upon binding [1]. This contrasts with 1-oxa-9-azaspiro[5.5]undecane, which also has zero rotatable bonds, but the gem-dimethyl substitution in the target compound introduces additional steric bulk that can further restrict conformational freedom [2]. Increased rigidity is a key attribute for improving target selectivity and enhancing binding affinity [3].

Conformational Restriction Target Engagement Molecular Modeling

Strategic Deployment: Where 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane Delivers Measurable Advantage


Optimizing Lipophilicity in CNS-Targeted Lead Optimization

For CNS programs where a compound's LogP must be carefully tuned to balance permeability and efflux, 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane provides a quantifiably higher LogP (0.39) than the more polar 2-oxa-6-azaspiro[3.3]heptane (LogP ≈ -0.3 to -0.5), offering a strategic starting point for achieving the desired lipophilic range (typically LogP 1-3) without extensive synthetic modification [1].

Modulating Oral Bioavailability via PSA Control

In projects where reducing CNS penetration or enhancing aqueous solubility is a priority, the elevated PSA of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane (30 Ų) compared to piperidine (12 Ų) provides a quantifiable lever for modulating ADME properties. Procurement of this scaffold supports the design of molecules with a higher probability of oral absorption and reduced passive blood-brain barrier crossing [2].

Increasing Molecular Complexity and Fsp3 for Improved Developability

This compound is ideal for medicinal chemistry campaigns aiming to 'escape flatland' and increase the saturation of lead matter. Its Fsp3 value of 1.0 is a quantifiable indicator of maximum saturation, which is correlated with improved clinical success rates. Its use as a building block directly increases the three-dimensionality and complexity of a compound library, a strategy shown to enhance solubility and metabolic stability [3].

Introducing Conformational Restriction for Enhanced Target Selectivity

Programs seeking to improve binding affinity and selectivity through conformational restriction can leverage the zero rotatable bonds and gem-dimethyl group of 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane. This pre-organized scaffold reduces entropic penalties upon binding and can lead to improved potency and selectivity profiles, a key differentiator in competitive target spaces [4].

Quote Request

Request a Quote for 3,3-Dimethyl-2,4-dioxa-9-azaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.